molecular formula C18H18N2O2 B4513924 N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-methylbenzamide

N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-methylbenzamide

Cat. No.: B4513924
M. Wt: 294.3 g/mol
InChI Key: NKLXQPBXTYVTNR-UHFFFAOYSA-N
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Description

N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a cyclopropylcarbonyl group attached to an amino phenyl ring, which is further connected to a 2-methylbenzamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Properties

IUPAC Name

N-[4-(cyclopropanecarbonylamino)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-4-2-3-5-16(12)18(22)20-15-10-8-14(9-11-15)19-17(21)13-6-7-13/h2-5,8-11,13H,6-7H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLXQPBXTYVTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-methylbenzamide typically involves the reaction of 4-aminophenyl cyclopropyl ketone with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylcarbonyl group can be replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halides or alkyl derivatives.

Scientific Research Applications

N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-methylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-methylbenzamide involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-methylbenzamide can be compared with other benzamide derivatives, such as:

    N-{4-[(cyclopropylcarbonyl)amino]phenyl}-benzamide: Lacks the 2-methyl group, which may affect its binding affinity and biological activity.

    N-{4-[(cyclopropylcarbonyl)amino]phenyl}-3-methylbenzamide: The position of the methyl group can influence the compound’s reactivity and interactions with molecular targets.

    N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-chlorobenzamide: The presence of a chlorine atom can alter the compound’s electronic properties and its behavior in chemical reactions.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-methylbenzamide
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